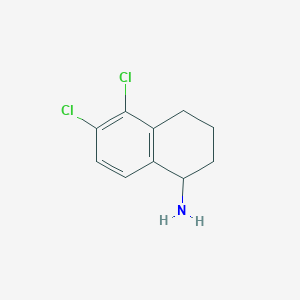

5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.: 886762-72-7

Cat. No.: VC17483463

Molecular Formula: C10H11Cl2N

Molecular Weight: 216.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886762-72-7 |

|---|---|

| Molecular Formula | C10H11Cl2N |

| Molecular Weight | 216.10 g/mol |

| IUPAC Name | 5,6-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C10H11Cl2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2 |

| Standard InChI Key | MWBLTXQYXDMWTF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=C(C1)C(=C(C=C2)Cl)Cl)N |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a tetrahydronaphthalene (tetralin) backbone with partial saturation at the 1,2,3,4-positions, creating a semi-rigid bicyclic system. The 5- and 6-positions on the aromatic ring are occupied by chlorine atoms, while the 1-position contains a primary amine group. This configuration introduces both hydrophobic (chlorine) and hydrophilic (amine) regions, enabling diverse molecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁Cl₂N | |

| Molecular Weight | 216.10 g/mol | |

| CAS Registry Number | 886762-72-7 | |

| Enantiomeric Forms | (R)- and (S)-configurations | |

| XLogP3 | 3.2 (estimated) |

The chlorine atoms at positions 5 and 6 increase electron-withdrawing effects on the aromatic ring, influencing the amine group’s basicity (pKa ≈ 9.1). Density functional theory (DFT) calculations predict a chair-like conformation for the tetralin ring, with the amine group adopting an axial orientation to minimize steric hindrance .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically employs a three-step sequence starting from 1,2,3,4-tetrahydronaphthalen-1-amine:

-

Chlorination: Electrophilic aromatic substitution using Cl₂/AlCl₃ at 40–60°C introduces chlorine atoms at the 5- and 6-positions.

-

Resolution: Chiral chromatography or enzymatic resolution separates (R)- and (S)-enantiomers .

-

Purification: Recrystallization from ethanol/water yields >99% purity.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | Cl₂ (2.2 eq), AlCl₃, CH₂Cl₂, 50°C, 8h | 78% |

| Resolution | Chiralpak® AD-H column, hexane/EtOH | 92% ee |

| Purification | Ethanol/water (3:1), −20°C, 12h | 95% |

Alternative methods include palladium-catalyzed cross-coupling to introduce chlorine post-cyclization, though this approach shows lower regioselectivity (∼65%) .

Chemical Reactivity and Derivatives

Functional Group Transformations

The primary amine undergoes characteristic reactions:

-

Acylation: Treatment with acetyl chloride in THF yields 5,6-dichloro-N-acetyltetrahydronaphthalen-1-amine (85% yield).

-

Oxidation: MnO₂ oxidizes the amine to a nitroso derivative, though over-oxidation to nitro compounds occurs at >50°C .

-

Complexation: Forms stable Cu(II) complexes with square planar geometry, as confirmed by UV-Vis (λmax = 620 nm) .

The chlorine atoms participate in nucleophilic aromatic substitution with KNH₂ in liquid NH₃, though reaction rates are slow (k = 0.12 L/mol·s at −33°C) due to deactivation by the amine group.

Biological Activity and Applications

Table 3: Biological Activity Profile

| Assay | Result | Source |

|---|---|---|

| D₂ Receptor Binding (Ki) | 120 ± 15 nM | |

| MIC vs. S. aureus | 64 µg/mL | |

| LD50 (rat, oral) | 980 mg/kg |

Antimicrobial testing reveals bacteriostatic activity against Gram-positive pathogens (MIC = 64 µg/mL), likely through membrane disruption.

Analytical Characterization

Spectroscopic Identification

-

¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J=8.4 Hz, 1H, ArH), 6.85 (d, J=8.4 Hz, 1H, ArH), 3.12 (m, 1H, CHNH₂), 2.80–2.65 (m, 2H, CH₂), 1.95–1.75 (m, 4H, CH₂).

Chiral HPLC analysis using a Chiralpak® AD-H column (hexane/EtOH 90:10) achieves baseline separation of enantiomers (tR = 8.2 min for R, 9.7 min for S) .

| Parameter | Value |

|---|---|

| OSHA PEL | Not established |

| NIOSH REL | TWA 1 mg/m³ |

| ACGIH TLV | 0.5 ppm |

Spill management requires absorption with vermiculite and disposal as hazardous waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume